Genkwadaphnin

CAS No.: 55073-32-0

Cat. No.: VC1603998

Molecular Formula: C34H34O10

Molecular Weight: 602.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55073-32-0 |

|---|---|

| Molecular Formula | C34H34O10 |

| Molecular Weight | 602.6 g/mol |

| IUPAC Name | [(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate |

| Standard InChI | InChI=1S/C34H34O10/c1-17(2)32-25(40-28(37)20-11-7-5-8-12-20)19(4)33-22-15-18(3)24(36)31(22,39)29(38)30(16-35)26(41-30)23(33)27(32)42-34(43-32,44-33)21-13-9-6-10-14-21/h5-15,19,22-23,25-27,29,35,38-39H,1,16H2,2-4H3/t19-,22-,23+,25-,26+,27-,29-,30+,31-,32+,33+,34-/m1/s1 |

| Standard InChI Key | QKMXESBAFIKRAD-MGAVNPOISA-N |

| Isomeric SMILES | C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |

| SMILES | CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |

| Canonical SMILES | CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |

Introduction

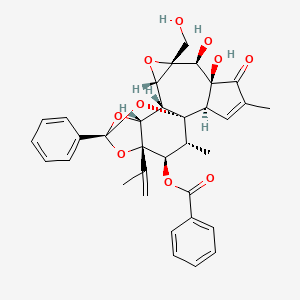

Chemical Structure and Properties

Genkwadaphnin belongs to the daphnane-type diterpenes, an important class of phytochemicals predominantly found in the plant families Euphorbiaceae and Thymelaeaceae . The compound possesses a complex tricyclic structure characteristic of daphnane diterpenes, with specific oxygenation patterns that contribute to its biological activity. With the molecular formula C34H34O10 and a molecular weight of 602.63 g/mol, genkwadaphnin has distinct physical and chemical properties that enable its interaction with various cellular targets .

For scientific identification and reference purposes, genkwadaphnin has been assigned the CAS number 55073-32-0 and the InChIKey QKMXESBAFIKRAD-CZAUBJEPSA-N . These standardized identifiers facilitate accurate communication among researchers and ensure consistent reference in scientific literature and databases.

The structural characteristics of genkwadaphnin, particularly its functional groups and stereochemistry, play critical roles in determining its biological activities. The specific arrangement of hydroxyl, carbonyl, and other functional groups allows the molecule to interact with various cellular proteins and signaling pathways, including PKD1, NF-κB, and STAT1, which will be discussed in subsequent sections . Understanding these structure-activity relationships is essential for potential future modifications to enhance therapeutic efficacy or reduce toxicity.

Table 1: Chemical Properties of Genkwadaphnin

| Property | Value |

|---|---|

| Chemical Formula | C34H34O10 |

| Molecular Weight | 602.63 g/mol |

| CAS Number | 55073-32-0 |

| InChIKey | QKMXESBAFIKRAD-CZAUBJEPSA-N |

Natural Sources and Isolation

Genkwadaphnin has been isolated from several plant species, with the flower buds of Daphne genkwa serving as the primary source . This plant, indigenous to the Yangtze River and Yellow River regions of China, has a long history of use in traditional Chinese medicine under the name "Yuanhua" . The traditional applications of this plant provide historical context for contemporary scientific investigations into its bioactive components.

Beyond Daphne genkwa, genkwadaphnin has also been identified in other plant species including Dendrostellera lessertii, Daphne odorata, Gnidia latifolia, and Gnidia glaucus . This distribution across multiple species within the Thymelaeaceae family suggests evolutionary conservation of the biosynthetic pathways for this compound, potentially indicating its ecological significance in plant defense mechanisms against herbivores or pathogens.

Phytochemical analysis of Daphne genkwa has revealed a rich array of bioactive compounds beyond genkwadaphnin, including flavonoids, lignins, coumarins, and caffeotannic acids . The isolation of pure genkwadaphnin typically involves extraction of plant material with organic solvents followed by various chromatographic techniques for purification. The co-occurrence of multiple bioactive compounds in these plant sources raises interesting questions about potential synergistic effects that might exist in traditional herbal preparations using whole plant extracts.

The geographical distribution of these source plants primarily in Asia has implications for the accessibility of genkwadaphnin for research and potential commercial development. Sustainable sourcing strategies would be essential for ensuring adequate supply without endangering wild plant populations if genkwadaphnin advances to clinical development.

Pharmacological Activities

Anti-cancer Properties

Genkwadaphnin has demonstrated significant anti-cancer activities against multiple types of malignancies, positioning it as a promising candidate for oncological applications. In vivo studies using Lewis lung carcinoma (LLC)-inoculated mice showed substantial tumor volume reduction of 47.9% at a dose of 0.1 mg/kg and 63.1% at 0.5 mg/kg . These results suggest potent anti-tumor efficacy at relatively low dosages, a desirable characteristic for potential chemotherapeutic agents that often face dose-limiting toxicities.

In vitro studies have further validated genkwadaphnin's cytotoxic effects against various cancer cell lines. Research has shown significant activity against human promyelocytic leukemia HL-60 cells with an IC50 value of 11.8±0.89 μM after 48 hours of exposure . Additionally, genkwadaphnin exhibited cytotoxicity against SNU-1 gastric cancer cells with an IC50 value of 26.7±1.45 μM after the same exposure period . These quantitative measurements provide important benchmarks for comparing genkwadaphnin's potency with other anti-cancer compounds.

The anti-cancer spectrum of genkwadaphnin extends beyond leukemia and gastric cancer to include squamous cell carcinoma (SCC), hepatocellular carcinoma, colon cancer, and castration-resistant prostate cancer (CRPC) . This broad-spectrum activity suggests that genkwadaphnin may target fundamental cellular mechanisms common to multiple cancer types rather than cancer-specific aberrations. The compound's effectiveness against castration-resistant prostate cancer is particularly noteworthy given the challenges in treating hormone-refractory prostate cancers, which represent a significant clinical challenge with limited therapeutic options .

Table 2: Anti-cancer Activity of Genkwadaphnin Against Various Cancer Types

Immunomodulatory Effects

Beyond its direct anti-cancer activities, genkwadaphnin exhibits significant immunomodulatory properties that may contribute to its therapeutic potential. Research has demonstrated that genkwadaphnin potently induces interferon-gamma (IFN-γ) transcription in natural killer (NK) cells in both concentration- and time-dependent manners . This effect on NK cells, which play crucial roles in the innate immune response against cancer and infected cells, suggests that genkwadaphnin may enhance anti-tumor immunity beyond its direct cytotoxic effects.

The enhancement of NK cell activity by genkwadaphnin occurs through specific molecular pathways involving PKD1, NF-κB, and STAT1 . This activation of NK cells positions genkwadaphnin as a potential immunotherapeutic agent, particularly given the growing interest in NK cell-based immunotherapies for cancer. The ability to pharmacologically enhance NK cell function could provide an alternative or complementary approach to current immunotherapeutic strategies that primarily focus on T cell responses.

The role of genkwadaphnin in innate immunity extends beyond NK cell activation, with research indicating broader effects on immune system regulation . These findings suggest potential applications in conditions characterized by immune dysfunction, including autoimmune diseases, immunodeficiencies, or as an adjuvant in vaccine formulations. The immunomodulatory profile of genkwadaphnin adds another dimension to its therapeutic potential, potentially expanding its applications beyond oncology.

Further research into the immunomodulatory effects of genkwadaphnin should explore potential impacts on other immune cell populations, cytokine networks, and adaptive immune responses. Understanding the full scope of genkwadaphnin's effects on the immune system will be crucial for appropriate clinical development and identification of patient populations most likely to benefit from its immunomodulatory properties.

Other Biological Activities

Genkwadaphnin's biological activities extend beyond cancer and immune modulation to include effects on several other physiological processes. Research has shown that genkwadaphnin inhibits melanogenesis in α-melanocyte stimulating hormone (α-MSH)-activated B16 melanoma cells . This anti-melanogenic activity suggests potential applications in hyperpigmentation disorders or as a skin-lightening agent in dermatological preparations, although further research is needed to validate these potential applications.

Studies have also indicated potential roles for genkwadaphnin in skeletal diseases, although the specific mechanisms and therapeutic implications require further elucidation . The skeletal system represents a complex tissue with multiple cell types and regulatory pathways, and understanding genkwadaphnin's specific targets in this tissue will be essential for potential therapeutic development for conditions such as osteoporosis, osteoarthritis, or other bone and joint disorders.

Additionally, genkwadaphnin has demonstrated effects on inflammatory cytokine production and regulation . Inflammation plays a central role in numerous pathological conditions, from autoimmune diseases to cardiovascular disorders and neurodegenerative diseases. The ability to modulate inflammatory cytokines could position genkwadaphnin as a potential anti-inflammatory agent with broad therapeutic applications, although the specific inflammatory conditions for which it might be most beneficial remain to be determined.

Molecular Mechanisms of Action

Anti-cancer Mechanisms

Genkwadaphnin exerts its anti-cancer effects through multiple molecular mechanisms, contributing to its broad-spectrum activity against various malignancies. One significant mechanism involves targeting importin-β1, which results in reduced nuclear accumulation of castration-resistant prostate cancer (CRPC) drivers and subsequent suppression of downstream oncogenic signaling . This mechanism is particularly relevant for hormone-refractory prostate cancers, where aberrant nuclear signaling drives cancer progression despite conventional androgen-deprivation therapies.

In squamous cell carcinoma (SCC) cells, genkwadaphnin induces apoptosis through the generation of reactive oxygen species (ROS) . This pro-oxidant effect triggers stress responses, including the activation of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) . The critical role of ROS in this apoptotic pathway is evidenced by the fact that pre-treatment with the ROS scavenger N-acetylcysteine (NAC) significantly inhibits genkwadaphnin-induced apoptosis in SCC cells . This finding suggests that genkwadaphnin may selectively induce oxidative stress in cancer cells, potentially exploiting their altered redox status compared to normal cells.

The involvement of JNK and p38 MAPK pathways in genkwadaphnin-induced apoptosis has been experimentally validated through knockdown studies. When these kinases were suppressed using recombinant adenovirus expressing microRNA (miR), genkwadaphnin-induced apoptosis was significantly inhibited in SCC12 cells . This finding confirms the essential role of these stress-activated kinases in mediating the pro-apoptotic effects of genkwadaphnin and provides insights into potential resistance mechanisms that might emerge through alterations in these signaling pathways.

The multi-faceted anti-cancer mechanisms of genkwadaphnin, involving both nuclear transport inhibition and ROS-mediated apoptosis induction, contribute to its efficacy against diverse cancer types. These mechanisms may also explain the compound's ability to overcome resistance to conventional therapies, as they target fundamental cellular processes that differ from those affected by standard chemotherapeutic agents.

Immunomodulatory Mechanisms

The immunomodulatory effects of genkwadaphnin, particularly its enhancement of NK cell activity and IFN-γ production, are mediated through specific signaling cascades. Research has elucidated a PKD1/NF-κB/STAT1-dependent pathway as the primary mechanism for these effects . This pathway begins with genkwadaphnin triggering the phosphorylation of protein kinase D1 (PKD1), a member of the protein kinase C (PKC) family, along with mitogen-activated protein kinase kinase (MEK) and extracellular signal-regulated kinase (ERK) .

The activation of these kinases subsequently leads to IκB kinase (IKK) activation, which induces the degradation of inhibitor of κB (IκB) . This degradation releases nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) subunits, particularly p65, allowing their translocation to the nucleus . Within the nucleus, NF-κB regulates the transcription of interferon-gamma (IFN-γ), leading to increased production and secretion of this important immunomodulatory cytokine from NK cells .

The mechanistic specificity of this pathway has been validated through inhibitor studies. The effect of genkwadaphnin on IFN-γ production is effectively blocked by various kinase inhibitors, including Rottlerin (a PKC inhibitor), CID 755673 (a PKD inhibitor), and Bay11-7082 (an IKKα inhibitor) . These findings confirm the essential roles of PKC, PKD, and IKK in the genkwadaphnin-induced enhancement of NK cell function and provide potential targets for intervention if excessive immune activation becomes a concern in therapeutic applications.

Table 3: Key Signaling Pathways in Genkwadaphnin's Mechanisms of Action

Interestingly, genkwadaphnin also establishes a positive feedback loop to sustain IFN-γ production. The secreted IFN-γ activates signal transducer and activator of transcription 1 (STAT1) phosphorylation, which further enhances IFN-γ transcription . This autocrine signaling loop amplifies and prolongs the immunostimulatory effects of genkwadaphnin, potentially enhancing its efficacy as an immunomodulator. The existence of this feedback mechanism has been confirmed by the observation that STAT1 inhibitors abrogate sustained IFN-γ secretion in NK-92 cells treated with genkwadaphnin .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume